molecular formula C16H17NO5 B3934321 1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene

1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene

Cat. No. B3934321
M. Wt: 303.31 g/mol
InChI Key: FRGDJSKEWDFURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene, also known as ICI 182,780 or Fulvestrant, is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. It is a synthetic compound that binds to the estrogen receptor and induces its degradation, leading to a decrease in estrogen signaling.

Mechanism of Action

1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene works by binding to the estrogen receptor and inducing its degradation. This leads to a decrease in estrogen signaling and a subsequent decrease in breast cancer cell growth and survival. Unlike other endocrine therapies, which block estrogen signaling, 1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene completely degrades the estrogen receptor, making it an effective treatment for hormone receptor-positive breast cancer that has become resistant to other therapies.
Biochemical and Physiological Effects:
1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene has been shown to decrease breast cancer cell growth and survival in vitro and in vivo. Additionally, it has been shown to decrease estrogen receptor expression and activity in breast cancer cells. In clinical trials, it has been shown to be an effective treatment for hormone receptor-positive breast cancer in postmenopausal women who have progressed on other endocrine therapies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene in lab experiments is its ability to completely degrade the estrogen receptor, making it an effective tool for studying estrogen receptor signaling. However, one limitation is that it can be difficult to synthesize and is relatively expensive compared to other endocrine therapies.

Future Directions

There are several future directions for research involving 1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene. One direction is to investigate its potential use in combination with other therapies for the treatment of breast cancer. Another direction is to investigate its use in other types of cancer that are driven by estrogen signaling. Additionally, there is potential for the development of new SERDs that are more potent and have fewer side effects than current therapies.

Scientific Research Applications

1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene is used in scientific research as a tool to study estrogen receptor signaling. It is commonly used in in vitro and in vivo experiments to investigate the effects of estrogen receptor degradation on breast cancer cell growth and survival. Additionally, it has been used in clinical trials to treat hormone receptor-positive breast cancer in postmenopausal women who have progressed on other endocrine therapies.

properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-12-6-7-16(15(10-12)17(18)19)22-9-8-21-14-5-3-4-13(11-14)20-2/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGDJSKEWDFURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6451683

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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